molecular formula C18H16N2O2 B2406462 2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 590359-90-3

2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2406462
CAS RN: 590359-90-3
M. Wt: 292.338
InChI Key: CGXNDIVLQCABQR-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid (2-APQC) is a synthetic compound used in a variety of scientific research applications. It is an aromatic heterocyclic compound with a wide range of biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, as well as potential applications in cancer therapy. This compound has been extensively studied in recent years, and

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Quinoline derivatives, related to nalidixic acid, have been synthesized and evaluated for their antibacterial activities, with a focus on compounds containing a pyrrole or 2,5-dimethylpyrrole group at the 6 position (Corelli et al., 1983).

Protection of Carboxylic Acids

  • The synthesis and use of a novel reagent for the protection of carboxylic acids have been described, providing a new approach in the field of organic synthesis (Arai et al., 1998).

Peptidomimetic Chemistry

  • Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized, demonstrating compatibility with solid-phase peptide synthesis and potential applications in peptidomimetic chemistry (Sladojevich et al., 2007).

Antimicrobial Activity

  • Novel quinoline derivatives have been synthesized and evaluated for antimicrobial activity, highlighting their potential as antimicrobial agents (Elkholy & Morsy, 2006).

Synthesis of Key Intermediates

  • Research has been conducted on the synthesis of various quinoline carboxylic acid derivatives, important as intermediates in pharmaceutical research (Rudenko et al., 2012).

Novel Synthesis Methods

  • Innovative methods for synthesizing quinoline carboxylic acids have been developed, providing new pathways in organic synthesis (Raveglia et al., 1997).

Antitubercular Activity

  • Synthesis and evaluation of quinoline derivatives for antitubercular activity against Mycobacterium tuberculosis have been explored (Marvadi et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been used in the development of protein degrader building blocks . These compounds interact with proteins in the cell, marking them for degradation and thus influencing cellular processes.

Mode of Action

It’s known that such compounds can interact with their targets through a process called suzuki–miyaura (sm) cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The compound may interact with its targets, leading to changes in their structure or function.

Biochemical Pathways

The sm cross-coupling process, which this compound may utilize, is a key reaction in many biochemical pathways . It involves the transfer of groups between molecules, which can lead to significant changes in the downstream effects of these pathways.

Pharmacokinetics

Similar compounds have been noted for their stability and environmental benignity . These properties could potentially impact the bioavailability of the compound, influencing how effectively it can exert its effects in the body.

Result of Action

As a potential protein degrader, it could lead to the degradation of specific proteins within the cell . This could result in changes to cellular processes and potentially influence the overall function of the cell.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the SM cross-coupling process . Additionally, the stability of similar compounds in water has been noted, suggesting that aqueous environments could influence the compound’s action .

Safety and Hazards

Safety and hazards would also be determined experimentally, often through toxicity studies. As a general rule, handling any chemical compound should be done with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The future directions for a compound like this would depend on its potential applications. For instance, if it shows promise as a drug, future research might focus on clinical trials . Alternatively, if it’s useful in materials science, future research might focus on developing new materials with this compound.

properties

IUPAC Name

2-(3-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-10-6-11(2)17-14(7-10)15(18(21)22)9-16(20-17)12-4-3-5-13(19)8-12/h3-9H,19H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXNDIVLQCABQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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